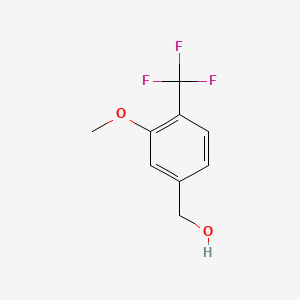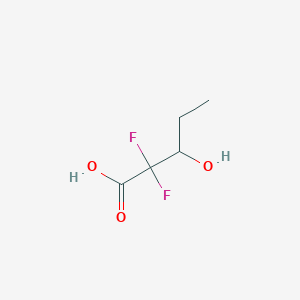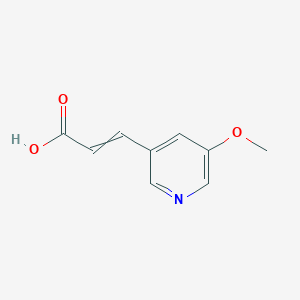
N-propylpiperidine-1-sulfonamide
Vue d'ensemble
Description
N-propylpiperidine-1-sulfonamide is an organosulfur compound that belongs to the piperidine family. It has a CAS Number of 1094460-18-0 and a molecular weight of 206.31 .
Molecular Structure Analysis
The InChI code for N-propylpiperidine-1-sulfonamide is 1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Synthesis of Sulfonamides
A novel method for the synthesis of sulfonamides was developed due to the limitations of standard reactions for sulfonamide formation. This method involves the aminolysis of p-nitrophenylsulfonates to yield potent and selective adenosine A2B receptor antagonists. This approach overcomes the low yields of traditional methods and achieves satisfying to very good yields for a variety of amines (Luo et al., 2006).
Carbon-14 Labeling for Drug Research
Carbon-14 labeling of (S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, known as (−)OSU-6162, has been achieved for pharmacological studies. This compound is a dopamine autoreceptor antagonist with potential antipsychotic properties. The labeled product is used for drug metabolism and pharmacokinetic studies in drug discovery and development (A. Chaudhary & J. P. McGrath, 2000).
Anticancer and Antiviral Applications
Sulfonamides show substantial antitumor activity in vitro and in vivo. They operate through various mechanisms such as carbonic anhydrase inhibition, cell cycle perturbation, and disruption of microtubule assembly. Some sulfonamide derivatives are undergoing clinical trials for cancer treatment. Furthermore, they exhibit remarkable antiviral activity, especially in HIV treatment, by inhibiting viral replication through zinc ion ejection from critical zinc finger viral proteins (A. Scozzafava et al., 2003).
Environmental Analysis and Food Safety
A method for detecting sulfonamide residues in chicken meat and eggs has been established, leveraging high-performance liquid chromatography. This is crucial for ensuring food safety and monitoring antibiotic use in agriculture (J. Premarathne et al., 2017).
Acidity and Reactivity in Drug Design
The acidity of sulfonamides is pivotal for their reactivity and suitability as prodrugs. Understanding the factors affecting the acidity of the sulfonamido group leads to insights into the reactivity of sulfa drugs towards acylating agents and informs the design of sulfonamide prodrugs (J. Gomes & P. Gomes, 2005).
Synthesis of Novel Sulfonamide Drugs
Recent research focused on the synthesis of sulfonamides by reacting p-toluenesulfonyl chloride with different compounds, leading to products with antibacterial potential and acceptable safety for future medicinal drug use (S. Hussain et al., 2022).
Propriétés
IUPAC Name |
N-propylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJBARFRSQUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylpiperidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)
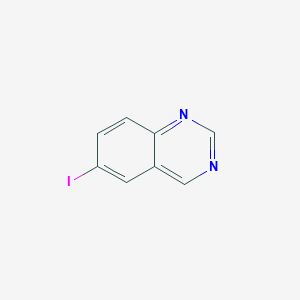
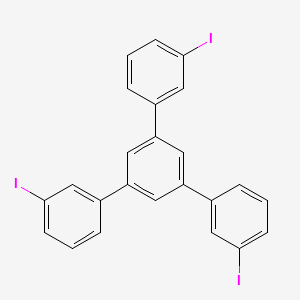

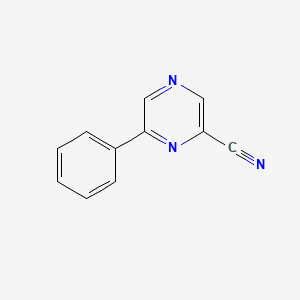
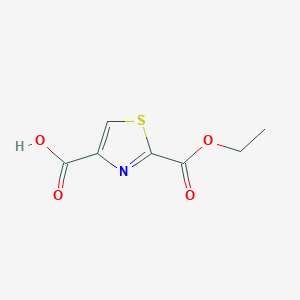
![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
